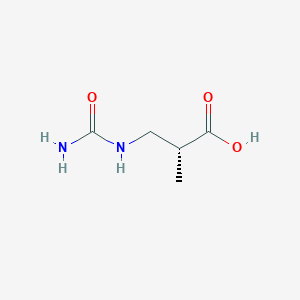

(R)-3-Ureidoisobutyrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(R)-3-Ureidoisobutyrate (C10H16N2O3) is a chiral metabolite involved in pyrimidine degradation pathways. It is enzymatically derived from thymine via a series of reactions, including hydrolysis of 3-ureidoisobutyrate to produce 3-aminoisobutyrate, ammonium, and carbon dioxide . This compound plays roles in microbial metabolism, plant stress responses, and human biochemical processes. For instance, it is upregulated in pigs fed citrus pulp-integrated diets and downregulated in drought-stressed Quercus ilex seedlings, suggesting its involvement in stress adaptation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Ureidoisobutyrate typically involves the reaction of isobutyric acid derivatives with urea under controlled conditions. One common method includes the use of isobutyric acid chloride, which reacts with urea in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of ®-3-Ureidoisobutyrate may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

®-3-Ureidoisobutyrate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the ureido group, where nucleophiles like amines or thiols replace the existing substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide in an organic solvent.

Major Products Formed

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Amine derivatives.

Substitution: Ureido derivatives with different substituents.

Scientific Research Applications

Metabolic Applications

-

Biosynthesis and Metabolism :

- (R)-3-Ureidoisobutyrate can be synthesized from dihydrothymine through the action of the enzyme dihydropyrimidinase. This pathway highlights its role in pyrimidine metabolism, which is crucial for nucleotide synthesis and degradation .

- It serves as a metabolic intermediate in the breakdown of uracil, linking it to broader metabolic pathways involving nucleotides and their derivatives .

- Biomarker Potential :

Clinical Implications

- Genetic Disorders :

- Pharmacogenomics :

Enzymatic Reactions

- Enzyme Interactions :

| Reaction | Enzyme | Product |

|---|---|---|

| This compound + Water → 3-Aminoisobutanoic acid + Carbon dioxide + Ammonia | Beta-ureidopropionase | 3-Aminoisobutanoic acid |

Case Studies

Case studies exploring the role of this compound in clinical settings have provided valuable insights:

- Patient Case Reports : In clinical reports, patients with elevated levels of this compound were monitored for symptoms related to pyrimidine metabolism disorders. These cases highlighted the importance of this compound as a diagnostic marker and its implications for personalized medicine approaches .

- Metabolic Profiling Studies : Research involving metabolic profiling has demonstrated that alterations in this compound levels correlate with various health conditions, such as liver dysfunction and response to pharmacological treatments. These findings underscore its potential as a biomarker for metabolic health assessment .

Mechanism of Action

The mechanism of action of ®-3-Ureidoisobutyrate involves its interaction with specific molecular targets, such as enzymes or receptors. The ureido group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This interaction can lead to changes in metabolic pathways or cellular processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

3-Ureidopropionate

- Structural Relationship : Both (R)-3-Ureidoisobutyrate and 3-ureidopropionate are ureido-containing intermediates in pyrimidine degradation. However, the former originates from thymine, while the latter derives from uracil .

- Functional Differences: Pathway Output: 3-Ureidopropionate hydrolyzes to β-alanine, a precursor for carnosine synthesis, whereas this compound yields 3-aminoisobutyrate, which activates thermogenic genes in adipose tissue .

- Quantitative Data : In metabolomics studies, 3-ureidopropionate concentrations (4.76–12.67 μM) were markedly higher than this compound (0.84–1.39 μM) in human samples .

3-Aminoisobutyrate and β-Alanine

- Metabolic Connection : These are downstream products of this compound and 3-ureidopropionate, respectively.

- Functional Roles: 3-Aminoisobutyrate: Activates thermogenesis in white fat cells during exercise . β-Alanine: Rate-limiting precursor of carnosine, an antioxidant and anti-glycation agent .

- Structural Contrast : Unlike their parent ureido compounds, these lack the ureido group, altering their biochemical reactivity.

Other Pyrimidine Catabolites

- 3-Oxo-3-ureidopropanoate and (Z)-3-Ureidoacrylate peracid: These intermediates in the Plasmodium yoelii pyrimidine pathway share structural motifs with this compound but differ in oxidation states and downstream products .

- Clinical Context : Mutations in pyrimidine catabolism genes (DPYD, DPYS) are associated with inborn metabolic errors and 5-FU toxicity, highlighting the systemic importance of these compounds .

Comparative Data Tables

Table 1: Key Metabolites in Pyrimidine Degradation Pathways

Table 2: Stress Response in Quercus ilex Seedlings

| Metabolite | Regulation Under Drought | Putative Role |

|---|---|---|

| This compound | Downregulated | Unknown stress adaptation |

| Arjunic acid | Upregulated | Antioxidant defense |

| 2-Furoic acid | Upregulated | Pathogen resistance |

Discussion of Divergent Roles and Pathways

- Microbial vs. Human Systems: In microbes, this compound is part of energy storage polymer synthesis (e.g., polyhydroxyalkanoates) , whereas in humans, it is a biomarker for metabolic and drug toxicity studies .

- Structural Isomers : The (R)-enantiomer is biologically active, unlike its (S)-counterpart, emphasizing stereospecificity in enzymatic processing .

Biological Activity

(R)-3-Ureidoisobutyrate, also known as N-carbamyl-beta-aminoisobutyric acid, is a compound that plays a significant role in the metabolism of pyrimidines and has potential therapeutic applications. Its biological activity is closely linked to its involvement in the catabolism of nucleobases, particularly uracil and thymine. Understanding its biological activity can provide insights into its potential uses in medicine and agriculture.

This compound is a product of the reductive pyrimidine degradation pathway. This pathway involves several key enzymes:

- Dihydropyrimidine Dehydrogenase (DPD) : Catalyzes the reduction of uracil or thymine to dihydrouracil or dihydrothymine.

- Dihydropyrimidinase (DHP) : Cleaves the ring structures to form β-ureidopropionate or ureidoisobutyrate.

- β-Ureidopropionase (β-UP) : Further hydrolyzes these intermediates into simpler compounds.

The enzymatic activity of β-UP is particularly important as it regulates the levels of pyrimidine metabolites, which are crucial for nucleic acid synthesis and cellular function .

Kinetic Properties

The kinetic parameters of β-UP have been studied extensively, showing variations based on substrate concentration and enzyme conditions. For example, studies have reported a kcat/Km value for Osb-UP (a variant of β-UP) at approximately 1.8×104s−1M−1, indicating a high catalytic efficiency in converting ureidoisobutyrate to ammonia and other products .

Case Studies

Case Study 1: Role in Cancer Therapy

Research has indicated that deficiencies in enzymes involved in pyrimidine metabolism can lead to severe side effects in patients undergoing chemotherapy with fluoropyrimidines like 5-fluorouracil. The accumulation of toxic metabolites due to impaired catabolism can result in neurological disorders and increased toxicity . Understanding the role of this compound in this pathway could lead to better management strategies for such patients.

Case Study 2: Agricultural Applications

In agricultural research, this compound has been studied for its potential benefits in plant growth and stress responses. For instance, plants exhibiting enhanced levels of ureide metabolites like allantoin have shown increased resistance to salt stress, suggesting that manipulation of pyrimidine metabolism could improve crop resilience .

Kinetic Parameters of β-Ureidopropionase

| Enzyme | kcat (s^-1) | Km (mM) | kcat/Km (s^-1M^-1) |

|---|---|---|---|

| Osb-UP | 64 | 0.0036 | 1.8×104 |

| Human β-UP | 50 | 0.005 | 1.0×104 |

Impact on Microbial Communities

A study investigating the effects of dietary changes on fecal microbiota highlighted significant shifts in microbial populations correlating with the administration of diets rich in compounds like this compound:

| Treatment Group | Genera Increased | Genera Decreased |

|---|---|---|

| Citrus Pulp Diet | Coprococcus, Eubacterium | Clostridium, Enterorhabdus |

These findings suggest that this compound may influence gut microbiota composition, potentially affecting host health .

Q & A

Q. What are the key metabolic pathways involving (R)-3-Ureidoisobutyrate, and how can experimental models validate its role?

(Basic)

this compound is a critical intermediate in pyrimidine metabolism and amino acid degradation pathways, particularly valine, leucine, and isoleucine catabolism . To validate its role:

- Isotopic Labeling : Use 13C-labeled valine in cell cultures to track metabolic flux into this compound via LC-MS .

- Knockout Models : Employ microbial models (e.g., Lactococcus lactis) with gene deletions in pathways like llm00240 to observe accumulation or depletion of the compound .

- Enzyme Assays : Quantify activity of enzymes such as ureidoglycolase using spectrophotometric methods to measure NH3 release .

Table 1: Key Metabolic Pathways Involving this compound

| Pathway ID | Pathway Name | Associated Metabolites |

|---|---|---|

| pyo00240/llm00240 | Pyrimidine metabolism | 3-Oxo-3-ureidopropanoate, CO2, NH3 |

| pyo00280/llm00280 | Valine/Leucine/Isoleucine degradation | 3-Aminoisobutanoate, (R)-3-Amino-2-methylpropanoate |

Q. What methodologies are recommended for synthesizing and characterizing this compound in vitro?

(Basic)

- Synthesis :

- Characterization :

Q. How can researchers detect and quantify this compound in complex biological matrices?

(Basic)

- LC-MS/MS : Use hydrophilic interaction liquid chromatography (HILIC) coupled with tandem MS for high sensitivity (LOD: 0.1 nM) in plasma or tissue extracts .

- Derivatization : Enhance detection via dansyl chloride labeling for fluorescence-based HPLC (ex/em: 340/525 nm) .

- Standard Curves : Prepare isotopically labeled internal standards (e.g., 15N-3-Ureidoisobutyrate) to correct for matrix effects .

Table 2: Analytical Methods for this compound

| Method | Matrix | Detection Limit | Key Parameters |

|---|---|---|---|

| LC-MS/MS | Plasma, urine | 0.1 nM | HILIC column, MRM transitions m/z 175→132 |

| Fluorescence HPLC | Cell lysates | 5 nM | Dansyl derivatization, C18 column |

Q. What enzymatic mechanisms govern the conversion of this compound to 3-Aminoisobutanoate?

(Advanced)

The reaction (3-Ureidoisobutyrate + H2O → 3-Aminoisobutanoate + CO2 + NH3) is catalyzed by β-ureidopropionase . Key mechanistic insights:

- Active Site Residues : Mutagenesis studies identify conserved histidine and aspartate residues critical for hydrolysis .

- Kinetic Studies : Use stopped-flow spectrophotometry to measure kcat (~15 s−1) and Km (~0.2 mM) under physiological pH .

- Inhibitor Design : Screen transition-state analogs (e.g., thiourea derivatives) to modulate enzyme activity .

Q. How can contradictory data in metabolic flux analyses involving this compound be resolved?

(Advanced)

Contradictions often arise from compartmentalization (e.g., mitochondrial vs. cytosolic pools) or assay variability:

- Isotopic Tracers : Apply 13C-glutamine to distinguish between de novo synthesis and salvage pathways .

- Computational Modeling : Use constraint-based models (e.g., COBRA Toolbox) to reconcile flux discrepancies in pyrimidine pathways .

- Multi-Omics Integration : Correlate transcriptomic data (e.g., β-ureidopropionase expression) with metabolomic profiles .

Q. What computational strategies are effective for predicting this compound interactions in metabolic networks?

(Advanced)

- Molecular Docking : Simulate binding affinities with β-ureidopropionase (PDB: 3QYZ) using AutoDock Vina to identify allosteric sites .

- Pathway Analysis : Map metabolite concentrations to KEGG pathways (e.g., llm00240) via MetaboAnalyst to predict regulatory nodes .

- Machine Learning : Train models on metabolomic datasets to predict accumulation under nutrient stress (e.g., valine deprivation) .

Q. How should researchers design experiments to compare in vitro and in vivo effects of this compound?

(Advanced)

- In Vitro Systems : Use primary hepatocytes or kidney proximal tubule cells to assess toxicity (e.g., NH3 accumulation) .

- In Vivo Models : Employ knockout mice (Upb1−/−) to study systemic effects, with urinary 3-Ureidoisobutyrate quantified via LC-MS .

- Safety Protocols : Adhere to BSL-2 guidelines for handling biohazardous samples, including decontamination of waste .

Q. What nonclinical data are critical for translating this compound research into clinical studies?

(Advanced)

- Pharmacokinetics : Determine bioavailability (%F) and half-life (t1/2) in rodent models using compartmental modeling .

- Toxicity Profiling : Conduct OECD Guideline 407-compliant 28-day repeated-dose studies, monitoring renal and hepatic markers .

- Ethical Compliance : Submit protocols to Institutional Review Boards (IRBs) for approval, addressing risks of NH3 neurotoxicity .

Properties

Molecular Formula |

C5H10N2O3 |

|---|---|

Molecular Weight |

146.14 g/mol |

IUPAC Name |

(2R)-3-(carbamoylamino)-2-methylpropanoic acid |

InChI |

InChI=1S/C5H10N2O3/c1-3(4(8)9)2-7-5(6)10/h3H,2H2,1H3,(H,8,9)(H3,6,7,10)/t3-/m1/s1 |

InChI Key |

PHENTZNALBMCQD-GSVOUGTGSA-N |

Isomeric SMILES |

C[C@H](CNC(=O)N)C(=O)O |

Canonical SMILES |

CC(CNC(=O)N)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.